Cas no 832089-67-5 ((3S)-3-4-(benzyloxy)phenyl-3-{(tert-butoxy)carbonylamino}propanoic acid)

(3S)-3-4-(benzyloxy)phenyl-3-{(tert-butoxy)carbonylamino}propanoic acid 化学的及び物理的性質
名前と識別子
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- Benzenepropanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(phenylmethoxy)-, (βS)-
- (3S)-3-[4-(benzyloxy)phenyl]-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
- EN300-1162726
- 832089-67-5
- AKOS007930172
- SCHEMBL5205611
- (3S)-3-4-(benzyloxy)phenyl-3-{(tert-butoxy)carbonylamino}propanoic acid
-
- インチ: 1S/C21H25NO5/c1-21(2,3)27-20(25)22-18(13-19(23)24)16-9-11-17(12-10-16)26-14-15-7-5-4-6-8-15/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m0/s1
- InChIKey: MMCZTLOPEDASPR-SFHVURJKSA-N
- SMILES: C1([C@@H](NC(OC(C)(C)C)=O)CC(O)=O)=CC=C(OCC2=CC=CC=C2)C=C1
計算された属性
- 精确分子量: 371.17327290g/mol
- 同位素质量: 371.17327290g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 27
- 回転可能化学結合数: 9
- 複雑さ: 474
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.4
- トポロジー分子極性表面積: 84.9Ų
じっけんとくせい
- 密度みつど: 1.183±0.06 g/cm3(Predicted)
- ゆうかいてん: 141-142 °C(Solv: ethyl acetate (141-78-6); hexane (110-54-3))
- Boiling Point: 553.5±50.0 °C(Predicted)
- 酸度系数(pKa): 4.38±0.10(Predicted)
(3S)-3-4-(benzyloxy)phenyl-3-{(tert-butoxy)carbonylamino}propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1162726-100mg |
(3S)-3-[4-(benzyloxy)phenyl]-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |
832089-67-5 | 100mg |
$553.0 | 2023-10-03 | ||
Enamine | EN300-1162726-250mg |
(3S)-3-[4-(benzyloxy)phenyl]-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |
832089-67-5 | 250mg |
$579.0 | 2023-10-03 | ||
Enamine | EN300-1162726-1000mg |
(3S)-3-[4-(benzyloxy)phenyl]-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |
832089-67-5 | 1000mg |
$628.0 | 2023-10-03 | ||
Enamine | EN300-1162726-5000mg |
(3S)-3-[4-(benzyloxy)phenyl]-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |
832089-67-5 | 5000mg |
$1821.0 | 2023-10-03 | ||
Enamine | EN300-1162726-1.0g |
(3S)-3-[4-(benzyloxy)phenyl]-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |
832089-67-5 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1162726-2500mg |
(3S)-3-[4-(benzyloxy)phenyl]-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |
832089-67-5 | 2500mg |
$1230.0 | 2023-10-03 | ||
Enamine | EN300-1162726-50mg |
(3S)-3-[4-(benzyloxy)phenyl]-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |
832089-67-5 | 50mg |
$528.0 | 2023-10-03 | ||
Enamine | EN300-1162726-10000mg |
(3S)-3-[4-(benzyloxy)phenyl]-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |
832089-67-5 | 10000mg |
$2701.0 | 2023-10-03 | ||
Enamine | EN300-1162726-500mg |
(3S)-3-[4-(benzyloxy)phenyl]-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |
832089-67-5 | 500mg |
$603.0 | 2023-10-03 |
(3S)-3-4-(benzyloxy)phenyl-3-{(tert-butoxy)carbonylamino}propanoic acid 関連文献
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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2. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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António A. Vicente,Mike Boland,Yoav D. Livney Food Funct., 2020,11, 9316-9316
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
(3S)-3-4-(benzyloxy)phenyl-3-{(tert-butoxy)carbonylamino}propanoic acidに関する追加情報
Compound CAS No. 832089-67-5: A Comprehensive Overview
The compound CAS No. 832089-67-5, also known as (3S)-3-(4-benzyloxyphenyl)-3-{(tert-butoxy)carbonylamino}propanoic acid, is a highly specialized organic molecule with significant potential in the fields of pharmaceuticals and biotechnology. This compound is characterized by its complex structure, which includes a benzyloxy group, a tert-butoxycarbonyl (Boc) protecting group, and an amino acid backbone. The benzyloxyphenyl moiety contributes to the compound's aromatic stability, while the Boc group plays a crucial role in peptide synthesis and protection during chemical reactions.
Recent advancements in chemical synthesis have enabled the precise construction of this compound, leveraging cutting-edge techniques such as stereoselective synthesis and automated peptide assembly. The S configuration at the chiral center of the molecule is particularly important, as it influences the compound's pharmacokinetic properties and biological activity. Researchers have demonstrated that this stereochemistry enhances the molecule's ability to interact with specific biological targets, making it a promising candidate for drug development.
The tert-butoxycarbonyl amino propanoic acid segment of the molecule has been extensively studied for its role in peptide chemistry. This group is widely used as a protecting agent in solid-phase synthesis, ensuring stability during reaction steps while maintaining the integrity of the amino acid backbone. Recent studies have highlighted the importance of this group in modulating the solubility and bioavailability of peptide-based drugs, further underscoring its significance in medicinal chemistry.
In terms of applications, CAS No. 832089-67-5 has shown potential in targeting various therapeutic areas, including oncology and inflammation. Preclinical studies have demonstrated its ability to inhibit key enzymes involved in disease progression, such as kinases and proteases. The compound's unique structure allows for selective binding to these targets, minimizing off-target effects and improving therapeutic efficacy.
Moreover, the integration of benzyloxyphenyl and Boc groups into a single molecule has opened new avenues for combinatorial chemistry and high-throughput screening. This approach enables researchers to rapidly evaluate the biological activity of diverse analogs, accelerating the drug discovery process. Recent advancements in computational chemistry have further enhanced our ability to predict the compound's behavior in biological systems, providing valuable insights into its mechanism of action.
From a synthetic perspective, the construction of CAS No. 832089-67-5 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The use of chiral catalysts has been particularly effective in achieving high enantiomeric excess during key steps, ensuring the production of enantiopure material. This level of control over stereochemistry is essential for maintaining consistency in biological testing and clinical trials.
Looking ahead, CAS No. 832089-67-5 represents a valuable platform for further exploration in drug design. Its modular structure allows for easy modification, enabling researchers to investigate various substituents and their effects on biological activity. By leveraging emerging technologies such as machine learning and artificial intelligence, scientists can optimize the compound's properties for specific therapeutic applications.
In conclusion, CAS No. 832089-67-5, or (3S)-3-(4-benzyloxyphenyl)-3-{(tert-butoxy)carbonylamino}propanoic acid, stands at the forefront of modern chemical innovation. Its unique structure, combined with cutting-edge research findings, positions it as a promising candidate for advancing medical science and improving human health.
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